molecular formula C19H19FN2O3 B4750862 1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4750862
M. Wt: 342.4 g/mol
InChI Key: TWPQGOVKYMYAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of a fluorobenzyl group and a piperazine moiety further adds to its structural complexity and potential for diverse chemical reactivity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-4-1-14(2-5-16)12-21-7-9-22(10-8-21)19(23)15-3-6-17-18(11-15)25-13-24-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPQGOVKYMYAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit glycogen synthase kinase-3 beta, which plays a role in various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
1,3-BENZODIOXOL-5-YL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.